molecular formula C9H14O2 B159881 Ethyl cyclohexenecarboxylate CAS No. 1617-22-7

Ethyl cyclohexenecarboxylate

Cat. No.: B159881
CAS No.: 1617-22-7
M. Wt: 154.21 g/mol
InChI Key: HDKVSEUEUWKMFS-UHFFFAOYSA-N
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Description

Ethyl cyclohexenecarboxylate is an organic compound with the molecular formula C9H14O2. It is an ethyl ester derived from cyclohexenecarboxylic acid. This compound is known for its applications in organic synthesis and as a flavoring agent due to its pleasant odor. It is a colorless to light yellow liquid that is soluble in various organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl cyclohexenecarboxylate can be synthesized through several methods. One common method involves the reaction of cyclohexene with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{Cyclohexene} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]

Industrial Production Methods: In industrial settings, this compound is produced using large-scale esterification processes. These processes typically involve the reaction of cyclohexenecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Chemical Reactions Analysis

Types of Reactions: Ethyl cyclohexenecarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexenecarboxylic acid.

    Reduction: It can be reduced to form cyclohexenecarboxylate alcohol.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and alcohols.

Major Products Formed:

Scientific Research Applications

Synthetic Applications

2.1. One-Pot Syntheses

ECC plays a crucial role in one-pot synthetic methodologies, which streamline the production of complex molecules by minimizing the need for intermediate isolation. A notable example is its use in the synthesis of chiral cyclohexenecarbaldehyde through a diphenylprolinol silyl ether-mediated Michael reaction. This method showcases excellent enantioselectivity and efficiency, reducing solvent waste and overall reaction time .

2.2. Domino Reactions

The compound is also involved in domino reactions, where multiple transformations occur sequentially without isolating intermediates. For instance, ECC has been utilized in a domino Michael/Horner–Wadsworth–Emmons reaction to produce highly functionalized chiral compounds with significant yields (up to 80%) by conducting reactions successively in the same reactor .

Medicinal Chemistry

3.1. Precursor for Bioactive Compounds

ECC serves as a precursor for various bioactive molecules. Its derivatives have been explored for their potential therapeutic effects, particularly as anti-inflammatory and analgesic agents. The ability to modify the cyclohexene structure allows for the development of new pharmaceuticals with improved efficacy and reduced side effects.

3.2. Synthesis of Natural Products

The compound is also instrumental in synthesizing natural products. For example, it has been used to construct complex structures found in certain alkaloids and terpenes through innovative synthetic routes that leverage its reactivity .

Data Tables

Application Description Yield/Outcome
One-Pot SynthesisChiral cyclohexenecarbaldehyde synthesis via Michael reactionExcellent enantioselectivity
Domino ReactionSequential synthesis of chiral compounds using ECCUp to 80% yield
Medicinal ChemistryPrecursor for anti-inflammatory compoundsVarious bioactive derivatives
Natural Product SynthesisConstruction of alkaloid structuresComplex molecular frameworks

Case Studies

Case Study 1: Chiral Cyclohexenecarbaldehyde Synthesis

In a study conducted by Enders et al., ECC was utilized in a one-pot synthesis that demonstrated significant improvements in yield and selectivity when compared to traditional methods . The integration of organocatalysis facilitated the formation of the desired product with minimal byproducts.

Case Study 2: Synthesis of Bioactive Compounds

Research published in ChemPharmBull highlighted the use of ECC derivatives as potential anti-inflammatory agents, showcasing their biological activity through various assays . The study emphasizes how modifications to the cyclohexene framework can enhance pharmacological properties.

Comparison with Similar Compounds

Ethyl cyclohexenecarboxylate can be compared with other similar compounds such as:

    Ethyl cyclohexanecarboxylate: This compound is similar in structure but lacks the double bond present in this compound, resulting in different chemical reactivity and applications.

    Mthis compound: This compound has a methyl group instead of an ethyl group, leading to variations in physical properties and reactivity.

Uniqueness: this compound is unique due to its specific structural features, including the presence of a double bond in the cyclohexene ring and the ethyl ester functional group. These features contribute to its distinct chemical reactivity and applications .

Biological Activity

Ethyl cyclohexenecarboxylate is an organic compound belonging to the class of carboxylic acid esters, specifically characterized by its fruity aroma reminiscent of cheese and wine. Its chemical formula is C9H16O2C_9H_{16}O_2, and it has garnered attention for its potential biological activities, particularly in food science and pharmacology. This article explores the biological activity of this compound, including its metabolic pathways, hydrolysis rates, and applications in various fields.

  • IUPAC Name : Ethyl cyclohexanecarboxylate
  • CAS Number : 3289-28-9
  • Molecular Weight : 156.22 g/mol
  • Structure :
CCOC O C1CCCCC1\text{CCOC O C1CCCCC1}

Hydrolysis and Metabolism

This compound undergoes hydrolysis in biological systems, which is crucial for its metabolism. Studies indicate that after incubation in simulated gastric fluid, approximately 20% of the compound is hydrolyzed within 2 to 6 hours . Further research shows that in simulated intestinal fluid, about 50% of this compound is hydrolyzed after 5 hours . This hydrolysis results in the formation of cyclohexanecarboxylic acid and ethanol, which can be further metabolized through β-oxidation pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its volatile nature contributes to its effectiveness as a preservative in food products by inhibiting the growth of spoilage organisms. The compound's ability to induce lipid peroxidation in bacterial membranes suggests a mechanism for its antibacterial action .

Fragrance Applications

This compound is widely used in the fragrance industry due to its pleasant aroma. It is noted for its effectiveness in masking undesirable odors in products such as detergents and personal care items. The compound has been shown to significantly reduce perceived malodors, making it valuable in consumer products .

Case Studies

  • Food Preservation : A study evaluated the incorporation of this compound in food packaging materials. Results indicated a significant reduction in microbial load on packaged foods, enhancing shelf life without affecting sensory properties .
  • Fragrance Safety Assessment : The RIFM (Research Institute for Fragrance Materials) conducted a safety assessment on this compound, concluding that it poses minimal risk when used within recommended concentrations in fragrance formulations .

Research Findings

StudyFindings
Moran & Tyburcy (1979)Hydrolysis rates of this compound in gastric and intestinal fluids were quantified, showing significant degradation over time.
RIFM Safety AssessmentEvaluated the safety profile of this compound, confirming low toxicity at typical exposure levels.
Food Packaging StudyDemonstrated effective antimicrobial properties when incorporated into packaging materials, extending food shelf life.

Properties

IUPAC Name

ethyl cyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7-8/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKVSEUEUWKMFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167223
Record name Ethyl cyclohexenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00167223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1617-22-7
Record name 1-Cyclohexene-1-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1617-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl cyclohexenecarboxylate
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Record name Ethyl cyclohexenecarboxylate
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Record name Ethyl cyclohexenecarboxylate
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Synthesis routes and methods

Procedure details

Methyl 2-cyclohexene-1-carboxylate (5.6 g; 40 m. moles) was added to a solution of sodium (1.1 g; 47.8 m. moles) in ethanol (35 ml) and the mixture was allowed to stand at room temperature for a period of 11/2 hours. The mixture was poured into dilute hydrochloric acid extracted with ether (4×25 ml) and the combined extracts washed with dilute aqueous sodium carbonate. The dried (MgSO4) extract was evaporated and the residue distilled to give ethyl 1-cyclohexene-1-carboxylate (5.5 g; yield 90%), b.p. 92° C./15 mm (N.M.R.: 6.7-7.0 (m,1,CH=C), 3.9-4.25 (q,2,CH2CH3), 1.95-2.42 (m,4,allylic CH2), 1.13-1.42 (t,3,CH2CH3) 1.45-1.92 (m,4,CH2 --CH2)).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
[Compound]
Name
11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl cyclohexenecarboxylate
Ethyl cyclohexenecarboxylate
Ethyl cyclohexenecarboxylate
Ethyl cyclohexenecarboxylate
Ethyl cyclohexenecarboxylate
Ethyl cyclohexenecarboxylate

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